5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a fluorobenzyl group, and a methyl-imidazole moiety
Preparation Methods
The synthesis of 5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the bromophenyl group: This step involves the bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazole derivative.
Methylation of the imidazole ring: This step involves the methylation of the nitrogen atom in the imidazole ring using methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with the help of palladium catalysts.
Scientific Research Applications
5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine can be compared with other imidazole derivatives such as:
5-(3-chlorophenyl)-N-(2-fluorobenzyl)-1-methyl-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-(3-bromophenyl)-N-(2-chlorobenzyl)-1-methyl-1H-imidazol-2-amine: Similar structure but with a chlorine atom instead of fluorine.
5-(3-bromophenyl)-N-(2-fluorobenzyl)-1-ethyl-1H-imidazol-2-amine: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15BrFN3 |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-(3-bromophenyl)-N-[(2-fluorophenyl)methyl]-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15BrFN3/c1-22-16(12-6-4-7-14(18)9-12)11-21-17(22)20-10-13-5-2-3-8-15(13)19/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
QHQKZQAAWYDXGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=CC=C2F)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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